CYN 154806

Descripción

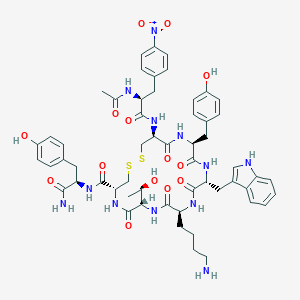

The compound "(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide" is a macrocyclic peptide derivative with a complex architecture. Key features include:

- Macrocyclic core: A 20-membered ring system incorporating two sulfur atoms (1,2-dithia) and five nitrogen atoms (pentazacycloicosane).

- Substituents: A 4-nitrophenyl group (electron-withdrawing aromatic moiety). 4-Hydroxyphenylmethyl and indol-3-ylmethyl groups (hydrophobic/aromatic interactions). 4-Aminobutyl and acetamido side chains (polar functionality for solubility or binding). Stereochemical specificity (4R,7S,10S,13R,16S,19S) critical for structural integrity .

Propiedades

IUPAC Name |

(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H68N12O14S2/c1-30(69)48-56(80)66-47(54(78)62-42(49(58)73)23-33-12-18-37(71)19-13-33)29-84-83-28-46(65-51(75)43(60-31(2)70)24-32-10-16-36(17-11-32)68(81)82)55(79)63-44(25-34-14-20-38(72)21-15-34)52(76)64-45(26-35-27-59-40-8-4-3-7-39(35)40)53(77)61-41(50(74)67-48)9-5-6-22-57/h3-4,7-8,10-21,27,30,41-48,59,69,71-72H,5-6,9,22-26,28-29,57H2,1-2H3,(H2,58,73)(H,60,70)(H,61,77)(H,62,78)(H,63,79)(H,64,76)(H,65,75)(H,66,80)(H,67,74)/t30-,41+,42-,43+,44+,45-,46-,47+,48+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTVTSXTFYXNSG-HDNDNHAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)[N+](=O)[O-])NC(=O)C)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H68N12O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1197.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: CYN154806 se sintetiza mediante la síntesis peptídica en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento. La síntesis implica el uso de aminoácidos protegidos, que se acoplan a una cadena peptídica unida a una resina. Los grupos protectores se eliminan y el péptido se escinde de la resina para producir el producto final .

Métodos de producción industrial: Si bien los métodos específicos de producción industrial para CYN154806 no están ampliamente documentados, el enfoque general implica SPPS a gran escala, seguida de purificación mediante cromatografía líquida de alta resolución (HPLC). El péptido purificado se liofiliza para obtener el producto final en forma sólida .

Análisis De Reacciones Químicas

Tipos de reacciones: CYN154806 principalmente experimenta la formación de enlaces peptídicos y la formación de puentes disulfuro durante su síntesis. El compuesto es estable en condiciones fisiológicas y no se somete fácilmente a reacciones de oxidación, reducción o sustitución .

Reactivos y condiciones comunes:

Formación de enlaces peptídicos: Utiliza aminoácidos protegidos, reactivos de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y activadores como hidroxi-benzotriazol (HOBt).

Formación de puentes disulfuro: Se logra mediante la oxidación de residuos de cisteína usando reactivos como yodo o oxidación al aire

Productos principales: El producto principal de estas reacciones es el octapéptido cíclico CYN154806, caracterizado por su secuencia específica y puente disulfuro entre residuos de cisteína .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Anticancer Activity :

Research has indicated that this compound exhibits potential anticancer properties. Studies suggest that its structural components may interact with specific cancer cell pathways to inhibit growth and induce apoptosis. For instance, the indole moiety is known for its biological activity against various cancer types due to its ability to modulate signaling pathways involved in cell proliferation and survival .

Targeted Drug Delivery :

The compound's unique structure allows for the development of targeted drug delivery systems. By conjugating this molecule with specific ligands or nanoparticles, it can be directed towards cancer cells or other diseased tissues. This specificity can enhance the efficacy of chemotherapy while minimizing side effects on healthy tissues .

Biochemical Research

Enzyme Inhibition Studies :

The compound has been evaluated for its ability to inhibit certain enzymes implicated in disease processes. For example, the presence of amino acid residues can be crucial in designing inhibitors for proteases involved in cancer metastasis. The compound's interaction with these enzymes can provide insights into new therapeutic strategies .

Biomarker Discovery :

Due to its complex structure and interactions within biological systems, this compound may serve as a potential biomarker for specific diseases. Its metabolites could be studied in various biological fluids to identify disease states or treatment responses .

Case Studies

Combination Therapies :

Recent studies have explored the use of this compound in combination therapies with other agents. For instance, combining it with radiolabeled somatostatin receptor binding compounds has shown promise in enhancing the therapeutic effects against neuroendocrine tumors. This approach leverages the compound's properties to improve targeting and reduce systemic toxicity .

Clinical Trials :

Ongoing clinical trials are assessing the safety and efficacy of formulations containing this compound in treating various malignancies. Preliminary results indicate improved patient outcomes when used alongside traditional therapies .

Mecanismo De Acción

CYN154806 ejerce sus efectos uniéndose selectivamente al subtipo 2 del receptor de somatostatina (SST2), inhibiendo así la unión de la somatostatina. Esta acción antagonista bloquea las vías de señalización aguas abajo mediadas por SST2, que están involucradas en varios procesos fisiológicos como la secreción hormonal, la proliferación celular y la neurotransmisión .

Compuestos similares:

BIM-23056: Otro antagonista del receptor de somatostatina con un perfil de selectividad diferente.

RC-160: Un análogo de la somatostatina con una mayor afinidad por los receptores.

Comparación: CYN154806 es único en su alta selectividad para SST2, con valores de pIC50 de 8,58 para SST2, en comparación con afinidades más bajas para otros subtipos de receptores de somatostatina. Esta selectividad lo convierte en una herramienta valiosa para estudiar las vías y funciones específicas de SST2 .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural Differences and Similarities

Key Observations:

Macrocycle Design: The target compound and Angene Chemical’s analog share a sulfur-containing macrocyclic backbone, which enhances metabolic stability compared to linear peptides .

Functional Groups : The 4-hydroxyphenyl and indole moieties in the target compound mirror features in NSAID conjugates (e.g., ’s Compound 11), which utilize aromatic groups for hydrophobic interactions with proteins .

Stereochemical Complexity : The target’s specified stereochemistry (4R,7S,10S, etc.) is critical for activity, as seen in ’s synthetic strategies for chiral macrocycles .

Physicochemical Properties and Drug Likeness

Table 2: Predicted Properties vs. Analogs

Actividad Biológica

The compound (4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide is a complex molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups including amides and hydroxy groups. Its intricate design suggests potential interactions with various biological targets.

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. A study highlighted its ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism involves the modulation of signaling pathways related to cell survival and inflammation .

Anticancer Activity

Preliminary investigations have shown that the compound possesses anticancer properties. In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines. The compound appears to induce apoptosis through the activation of caspases and the release of cytochrome c from mitochondria .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. It demonstrated efficacy against several bacterial strains in laboratory settings. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Studies

The biological activities of this compound can be attributed to several mechanisms:

- Modulation of Signaling Pathways : Influences pathways involved in cell survival and apoptosis.

- Reactive Oxygen Species (ROS) Scavenging : Reduces oxidative stress in neuronal cells.

- Membrane Disruption : Alters the integrity of microbial cell membranes leading to cell death.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.